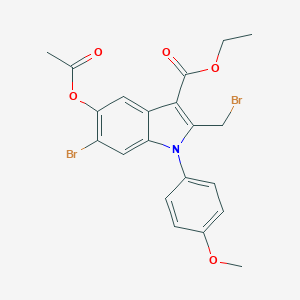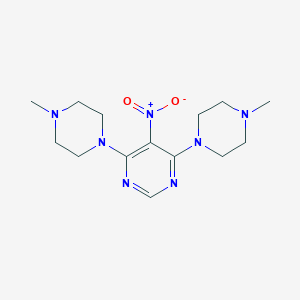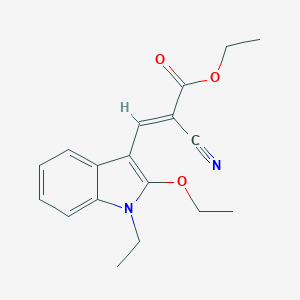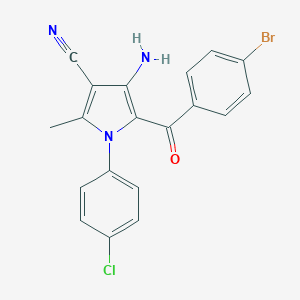
4-Amino-5-(4-bromobenzoyl)-1-(4-chlorophenyl)-2-methylpyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-(4-bromobenzoyl)-1-(4-chlorophenyl)-2-methylpyrrole-3-carbonitrile is a complex organic compound that belongs to the pyrrole family This compound is characterized by the presence of multiple functional groups, including an amino group, a bromobenzoyl group, a chlorophenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(4-bromobenzoyl)-1-(4-chlorophenyl)-2-methylpyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate catalyst.
Addition of the Chlorophenyl Group: The chlorophenyl group can be added through a nucleophilic substitution reaction.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced using a cyanation reaction with a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(4-bromobenzoyl)-1-(4-chlorophenyl)-2-methylpyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Amino-5-(4-bromobenzoyl)-1-(4-chlorophenyl)-2-methylpyrrole-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-Amino-5-(4-bromobenzoyl)-1-(4-chlorophenyl)-2-methylpyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(4-bromobenzoyl)-1-phenyl-2-methyl-1H-pyrrole-3-carbonitrile: Similar structure but lacks the chlorophenyl group.
4-amino-5-(4-chlorobenzoyl)-1-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carbonitrile: Similar structure but with reversed positions of bromine and chlorine atoms.
Uniqueness
4-Amino-5-(4-bromobenzoyl)-1-(4-chlorophenyl)-2-methylpyrrole-3-carbonitrile is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both bromine and chlorine atoms in distinct positions can also affect its biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C19H13BrClN3O |
|---|---|
Molecular Weight |
414.7g/mol |
IUPAC Name |
4-amino-5-(4-bromobenzoyl)-1-(4-chlorophenyl)-2-methylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C19H13BrClN3O/c1-11-16(10-22)17(23)18(19(25)12-2-4-13(20)5-3-12)24(11)15-8-6-14(21)7-9-15/h2-9H,23H2,1H3 |
InChI Key |
MVBHVWZYDQFSJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br)N)C#N |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Br)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-(chloromethyl)-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B420958.png)


![ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420963.png)
![ethyl 4-chloro-5-hydroxy-6-iodo-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B420968.png)
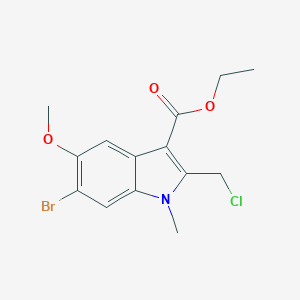
![2-(1-piperidinylmethylene)-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B420970.png)
![5-Bromo-2-phenylbenzo[a]furo[3,2-c]phenazine](/img/structure/B420971.png)
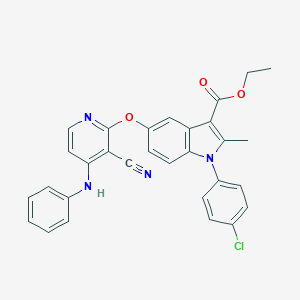
![ethyl 6-bromo-4-(3-chloropropanoyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B420975.png)
![2-[2-(Dimethylamino)vinyl]-3-nitro-1-benzofuran-5-ol](/img/structure/B420976.png)
